1H and 19F NMR spectra data for (S)-3-(2,2-Difluoroethyl)pyrrolidine
1H and 19F NMR spectra data for (S)-3-(2,2-Difluoroethyl)pyrrolidine
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (S)-3-(2,2-Difluoroethyl)pyrrolidine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the chiral molecule (S)-3-(2,2-Difluoroethyl)pyrrolidine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra for this compound. We will explore the structural nuances revealed by chemical shifts, coupling constants, and through-space interactions, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful pharmaceuticals. The introduction of fluorine atoms into such structures can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. The 2,2-difluoroethyl moiety, in particular, presents a unique electronic and conformational profile. Understanding the precise three-dimensional structure and electronic environment of molecules like (S)-3-(2,2-Difluoroethyl)pyrrolidine is therefore critical for rational drug design. High-resolution NMR spectroscopy is an indispensable tool for this purpose, providing detailed atomic-level information in solution.[1]
This guide will provide a detailed exposition of the expected ¹H and ¹⁹F NMR spectra of (S)-3-(2,2-Difluoroethyl)pyrrolidine, grounded in fundamental principles and data from analogous fluorinated heterocycles.[2][3]
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for (S)-3-(2,2-Difluoroethyl)pyrrolidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~5.90 | tt | 1H | H-1' | Triplet of triplets due to coupling with H-2' and the two ¹⁹F nuclei. |
| ~3.20 - 2.80 | m | 4H | H-2, H-5 | Complex multiplet for the two methylene groups adjacent to the nitrogen. |
| ~2.50 | m | 1H | H-3 | Methine proton on the pyrrolidine ring. |
| ~2.10 - 1.80 | m | 2H | H-2' | Methylene protons of the difluoroethyl group. |
| ~1.70 | m | 2H | H-4 | Methylene protons on the pyrrolidine ring. |
| Variable | br s | 1H | NH | Broad singlet, chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹⁹F NMR Data for (S)-3-(2,2-Difluoroethyl)pyrrolidine
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ -115 | dt | -CHF₂ | Doublet of triplets due to coupling with H-1' and H-2'. |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra, the following experimental protocols are recommended. These protocols are designed to be self-validating, ensuring accurate and reproducible results.
Sample Preparation
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Compound Purity: Ensure the sample of (S)-3-(2,2-Difluoroethyl)pyrrolidine is of high purity (>95%) to avoid interference from impurities in the spectra.
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Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
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Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or a secondary standard like trifluorotoluene can be used.[4]
¹H NMR Spectroscopy
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Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
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Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale to the TMS signal.
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Integrate all signals.
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¹⁹F NMR Spectroscopy
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Instrument: The same spectrometer used for ¹H NMR can be used, provided it is equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is suitable. For spectra with proton coupling, this is sufficient. For proton-decoupled spectra, a pulse sequence with proton decoupling should be employed.
-
Spectral Width: The chemical shift range for fluorine is much larger than for protons; a wider spectral width is necessary (e.g., +50 to -250 ppm).[5][6]
-
Acquisition Time and Relaxation Delay: Similar to ¹H NMR, use appropriate acquisition times and relaxation delays.
-
Number of Scans: Fluorine-19 is a highly sensitive nucleus, so fewer scans are often needed compared to ¹H NMR for a similar sample concentration.[5][7]
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
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Reference the chemical shift to the appropriate fluorine standard.
-
Structural Interpretation and Causality of Spectral Features
The predicted NMR data provides a wealth of information about the structure of (S)-3-(2,2-Difluoroethyl)pyrrolidine.
The Pyrrolidine Ring System
The protons on the pyrrolidine ring are expected to exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C5) will be deshielded due to the electron-withdrawing effect of the nitrogen atom. The conformational flexibility of the pyrrolidine ring can lead to broadened signals, and variable temperature NMR studies could provide insights into the ring-puckering dynamics.[8]
The 2,2-Difluoroethyl Side Chain
The difluoroethyl group introduces characteristic features in both the ¹H and ¹⁹F spectra.
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¹H NMR: The proton on the carbon bearing the two fluorine atoms (H-1') is expected to be a triplet of triplets. The large geminal coupling to the two fluorine atoms will cause a significant splitting (typically in the range of 50-60 Hz), and the vicinal coupling to the adjacent methylene protons (H-2') will result in a smaller triplet splitting.
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be a doublet of triplets due to coupling with the geminal proton (H-1') and the vicinal methylene protons (H-2').
Conformational Insights from Coupling Constants and NOE
The magnitude of the vicinal ³J(H,F) and ³J(H,H) coupling constants can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the side chain relative to the pyrrolidine ring. Furthermore, 1D and 2D Nuclear Overhauser Effect (NOE) experiments, such as HOESY (Heteronuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between the fluorine atoms and protons on the pyrrolidine ring, further elucidating the three-dimensional structure in solution.[2]
Visualization of Key Concepts
To aid in the understanding of the molecular structure and its NMR spectroscopic properties, the following diagrams are provided.
Caption: Molecular structure of (S)-3-(2,2-Difluoroethyl)pyrrolidine.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed framework for understanding and acquiring the ¹H and ¹⁹F NMR spectra of (S)-3-(2,2-Difluoroethyl)pyrrolidine. By combining theoretical predictions with robust experimental protocols, researchers can confidently characterize this and similar fluorinated molecules. The insights gained from NMR spectroscopy are invaluable for elucidating structure-activity relationships and driving the development of novel therapeutics. The principles outlined herein serve as a valuable resource for scientists engaged in the synthesis and analysis of fluorinated organic compounds.
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